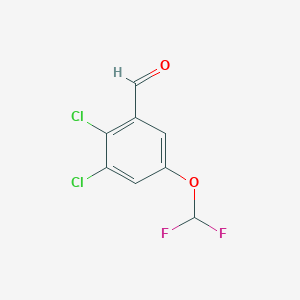

2,3-Dichloro-5-(difluoromethoxy)benzaldehyde

Description

Properties

IUPAC Name |

2,3-dichloro-5-(difluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F2O2/c9-6-2-5(14-8(11)12)1-4(3-13)7(6)10/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCAMREOGQVOGEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)Cl)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Difluoromethoxylation of Hydroxyl-Substituted Benzaldehydes

A relevant and efficient method for introducing the difluoromethoxy group on benzaldehydes involves the use of solid sodium chlorodifluoroacetate as a difluoromethylation reagent in the presence of alkali. This method was applied to 3,4-dihydroxybenzaldehyde to synthesize 3-hydroxyl-4-difluoromethoxybenzaldehyde with improved yield and selectivity compared to prior art.

-

- Raw material: 3,4-dihydroxybenzaldehyde

- Difluoromethylation reagent: solid sodium chlorodifluoroacetate

- Alkali presence to facilitate reaction

- Solvents: DMF, N,N-dimethylacetamide, dimethyl sulfoxide, water, or their combinations

- Temperature range: 60–120 °C

- Molar ratio (3,4-dihydroxybenzaldehyde : alkali : sodium chlorodifluoroacetate) = 1 : 0.5–1 : 1.5

-

- Yield improvement to approximately 57%, surpassing previous yields of 30–40%

- By-product formation reduced to 3.7% from 10–20%

- Simplified purification and safer, more environmentally friendly operation

This method highlights the importance of using solid-state difluoromethyl reagents and optimized reaction parameters to achieve high selectivity and yield in difluoromethoxylation of benzaldehydes, which can be adapted for 2,3-dichloro derivatives by prior chlorination of the aromatic ring.

Chlorination of Aromatic Rings

Comparative Data Table of Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Difluoromethoxylation | Sodium chlorodifluoroacetate, alkali, DMF solvent | 60–120 | ~57 | High selectivity, low by-products |

| Aromatic ring chlorination | Cl2 gas, antimony trichloride catalyst | 75–140 | N/A | On-ring chlorination enhancement |

| Fluorination | HF, tungsten(VI) chloride or antimony pentachloride | 70–200 | 63–92 | Catalyst and temp affect yield |

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-(difluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under appropriate conditions.

Major Products Formed

Oxidation: 2,3-Dichloro-5-(difluoromethoxy)benzoic acid.

Reduction: 2,3-Dichloro-5-(difluoromethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dichloro-5-(difluoromethoxy)benzaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-(difluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzaldehyde core can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Electron-Withdrawing Substituents

- The trifluoromethyl (-CF₃) group in 2,3-dichloro-5-(trifluoromethyl)pyridine is more electron-withdrawing than the difluoromethoxy (-OCF₂H) group in the target benzaldehyde. This difference impacts reactivity: -CF₃ enhances electrophilicity in pyridine derivatives, favoring nucleophilic substitution in agrochemical synthesis , whereas -OCF₂H in benzaldehydes balances electron withdrawal with steric effects, enabling selective coupling reactions for radiopharmaceuticals .

- The aldehyde group (-CHO) in this compound and 4-(difluoromethoxy)-3-methoxybenzaldehyde facilitates nucleophilic additions (e.g., imine formation), unlike non-aldehyde analogs like 1,3-dichloro-5-(difluoromethoxy)benzene .

Physical Properties

- Liquid-state compounds (e.g., 2,3-dichloro-5-(trifluoromethyl)pyridine , 1,3-dichloro-5-(difluoromethoxy)benzene ) exhibit lower molecular weights (213–216 g/mol) compared to solid-phase impurities like the dichlorphenamide dimer (514 g/mol), which has extended conjugation and sulfonamide groups enhancing crystallinity .

Pharmaceutical Relevance

- The dichlorphenamide dimer impurities highlight the importance of regiochemical control during synthesis; improper sulfonylation leads to dimerization, emphasizing the need for stringent purification in drug manufacturing.

Biological Activity

2,3-Dichloro-5-(difluoromethoxy)benzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H4Cl2F2O. The compound features a benzene ring substituted with two chlorine atoms, a difluoromethoxy group, and an aldehyde functional group. These structural characteristics contribute to its unique chemical properties, influencing its interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The difluoromethoxy group enhances the compound's lipophilicity, facilitating its penetration into biological membranes. This allows for potential covalent bonding with nucleophilic sites on proteins, leading to modulation of their activity.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although specific mechanisms remain to be fully elucidated.

- Anti-inflammatory Effects : The compound may influence inflammatory pathways through interactions with relevant enzymes or receptors.

- Cytotoxicity : There is potential for cytotoxic effects against certain cancer cell lines, which warrants further investigation into its anticancer properties .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Potential inhibition of microbial growth | |

| Anti-inflammatory | Modulation of inflammatory responses | |

| Cytotoxicity | Effects on cancer cell lines |

Case Study: Anticancer Potential

A study explored the cytotoxic effects of various Mannich bases, including derivatives similar to this compound. It was found that certain structural modifications could enhance anticancer activity against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cell lines. This suggests that compounds with similar functionalities may also exhibit significant anticancer properties .

Q & A

Basic: What are the optimal synthetic conditions for preparing 2,3-Dichloro-5-(difluoromethoxy)benzaldehyde?

Answer:

The synthesis typically involves multi-step halogenation and functionalization. A common approach includes:

- Electrophilic substitution : Introduce chloro groups at positions 2 and 3 using Cl₂/FeCl₃ under controlled temperature (0–5°C) to avoid over-halogenation .

- Difluoromethoxy introduction : React the intermediate with difluoromethyl triflate (CF₂HOTf) in anhydrous DMF at 60°C, followed by hydrolysis to yield the aldehyde .

- Purification : Use column chromatography (silica gel, hexane/EtOAc) to isolate the product. Yield optimization (~65–75%) requires inert conditions (N₂ atmosphere) to prevent aldehyde oxidation .

Basic: What spectroscopic techniques validate the structure of this compound?

Answer:

- NMR (¹H/¹³C/¹⁹F) :

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 252.98 (calculated for C₈H₄Cl₂F₂O₂) .

- IR : Strong C=O stretch at ~1700 cm⁻¹ and C–F stretches at 1100–1250 cm⁻¹ .

Advanced: How do electron-withdrawing substituents (Cl, OCF₂H) influence reactivity in cross-coupling reactions?

Answer:

- Electronic effects : Chlorine atoms at positions 2 and 3 deactivate the aromatic ring, directing electrophiles to position 5 (meta to OCF₂H). The difluoromethoxy group enhances electrophilicity at the aldehyde via conjugation, facilitating nucleophilic additions (e.g., Grignard reactions) .

- Steric hindrance : Adjacent Cl groups may reduce reactivity in Suzuki-Miyaura couplings; use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to improve yields .

- Contradictions : Some studies report reduced catalytic efficiency with Cl substituents due to catalyst poisoning. Optimize by pre-treating substrates with Na₂CO₃ to scavenge HCl .

Advanced: How to resolve discrepancies in reported biological activity data for derivatives of this compound?

Answer:

- Experimental variables :

- Data normalization : Cross-reference against positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves (3 replicates minimum) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Air sensitivity : Store under argon at –20°C; use sealed Schlenk flasks during synthesis .

- Toxicity : Wear nitrile gloves and goggles due to potential skin/eye irritation. Use fume hoods to avoid inhalation of aldehyde vapors .

- Waste disposal : Quench residual aldehyde with NaHSO₃ solution before aqueous disposal .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

- Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., CYP450 enzymes). Parameterize halogen bonds using the “XScore” function to account for Cl/F interactions .

- MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>80%) .

- Contradictions : Some force fields underestimate fluorine’s electrostatic effects. Validate with QM/MM hybrid methods (e.g., ONIOM) .

Basic: How to analyze degradation products under acidic/basic conditions?

Answer:

- Hydrolysis :

- Acidic (pH <2) : Aldehyde oxidizes to carboxylic acid (confirm via TLC, Rf ~0.1 in 1:1 hexane/EtOAc) .

- Basic (pH >10) : Difluoromethoxy group hydrolyzes to –OH; monitor by ¹⁹F NMR loss of –OCF₂H signal .

- Stability testing : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to quantify degradation over 72 hours at 40°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.